molecular formula C9H11NO5 B1230165 3-(4-Nitrophenoxy)propane-1,2-diol CAS No. 34211-48-8

3-(4-Nitrophenoxy)propane-1,2-diol

Cat. No.: B1230165
CAS No.: 34211-48-8
M. Wt: 213.19 g/mol
InChI Key: YERGZLQRVWFVAZ-UHFFFAOYSA-N
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Description

3-(4-Nitrophenoxy)propane-1,2-diol is an organic compound with the molecular formula C9H11NO5. It consists of a propane chain with two hydroxyl groups (diol) attached to carbons 1 and 2, and a 4-nitrophenyl group linked to the third carbon through an ether linkage. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Nitrophenoxy)propane-1,2-diol can be synthesized through the Williamson ether synthesis. In this method, 4-nitrophenol reacts with a propane diol derivative in the presence of a base. The reaction can be represented as follows:

4NO2C6H4OH+CH2OHCH(CH2OH)CH3+Base3(4Nitrophenoxy)propane1,2diol+H2O4-NO_2C_6H_4OH + CH_2OHCH(CH_2OH)CH_3 + \text{Base} \rightarrow this compound + H_2O 4−NO2​C6​H4​OH+CH2​OHCH(CH2​OH)CH3​+Base→3−(4−Nitrophenoxy)propane−1,2−diol+H2​O

Industrial Production Methods

The industrial production of this compound typically involves large-scale Williamson ether synthesis, where the reaction conditions are optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenoxy)propane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Carboxylic acids or acid chlorides can be used to form esters, while alkyl halides can be used to form ethers.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of 3-(4-Aminophenoxy)propane-1,2-diol.

    Substitution: Formation of esters or ethers depending on the reagents used.

Scientific Research Applications

3-(4-Nitrophenoxy)propane-1,2-diol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in the study of enzymatic activity and protein interactions due to its diol and nitro functionalities.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenoxy)propane-1,2-diol involves its interaction with molecular targets through its functional groups. The diol groups can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can affect enzymatic activity, protein binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Nitrophenoxy)propane-1,2-diol
  • 3-(4-Nitrophenoxy)butane-1,2-diol
  • 3-(4-Aminophenoxy)propane-1,2-diol

Uniqueness

3-(4-Nitrophenoxy)propane-1,2-diol is unique due to its specific combination of a diol and a nitro-substituted aromatic ring. This combination provides distinct chemical reactivity and potential applications compared to similar compounds. The presence of both hydroxyl and nitro groups allows for versatile chemical modifications and interactions in various research and industrial contexts.

Properties

IUPAC Name

3-(4-nitrophenoxy)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c11-5-8(12)6-15-9-3-1-7(2-4-9)10(13)14/h1-4,8,11-12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERGZLQRVWFVAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405393
Record name 3-(4-nitrophenoxy)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34211-48-8
Record name 3-(4-nitrophenoxy)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Nitrophenol (2.6 grams; 19 mmole) is added to a mixture of 2,3-epoxypropanol (1.16 g; 15.6 mmole), anhydrous methanol (10 ml.) and sodium methylate (1.0 g.). After five hours under reflux, the solvent is evaporated and the residue chromatographed on preparative silicic acid plates using chloroform-methanol (9:1) to yield 1,2-dihydroxy-3-(4-nitrophenyloxy)-propane which may be crystallized from chloroform-ethyl acetate. In a similar manner, 1,2-dihydroxy-4-(4-nitrophenyloxy)-butane is prepared.
Name
1-Nitrophenol
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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